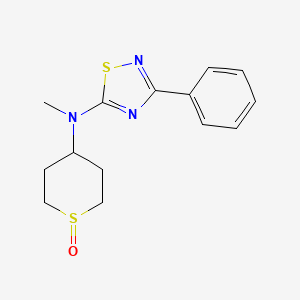![molecular formula C18H21NO3S B7662386 N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide](/img/structure/B7662386.png)
N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide, also known as MSPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and is synthesized through a multi-step process involving various chemical reactions.
科学的研究の応用
N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The exact mechanism of action of N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide is not fully understood. However, it is believed to modulate the activity of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death.
実験室実験の利点と制限
N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for a wide range of applications. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide. One potential area of investigation is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. This compound has been shown to exhibit neuroprotective effects in animal models of neurodegeneration, and further studies are needed to determine its potential clinical applications. Another area of interest is the development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and reduced toxicity.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential clinical applications, this compound represents a promising avenue for the development of novel therapeutics.
合成法
The synthesis of N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide involves several steps, starting with the reaction of 4-methylsulfonylbenzaldehyde with ethylmagnesium bromide to form 2-(4-methylsulfonylphenyl)ethanol. This intermediate is then reacted with phenylacetyl chloride to yield this compound. The final product is obtained after purification through recrystallization.
特性
IUPAC Name |
N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14(16-6-4-3-5-7-16)18(20)19-13-12-15-8-10-17(11-9-15)23(2,21)22/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEQOVXGXCEHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide](/img/structure/B7662307.png)
![2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7662313.png)
![(2-cyclopropylcyclopropyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662321.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(7-methyl-1H-indol-3-yl)ethanone](/img/structure/B7662322.png)
![Ethyl 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B7662327.png)
![N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]-2-phenylethene-1-sulfonamide](/img/structure/B7662338.png)

![[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea](/img/structure/B7662352.png)
![7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662354.png)
![2-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7662367.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B7662375.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-propylpyrazol-4-yl)methanone](/img/structure/B7662383.png)
![7-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662394.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662423.png)
